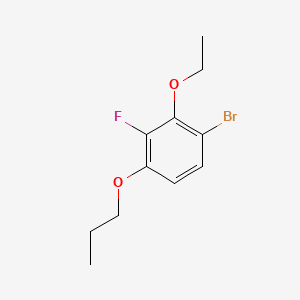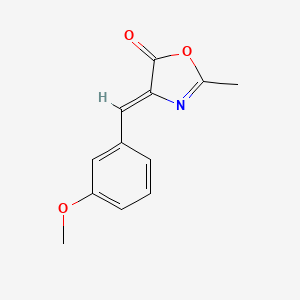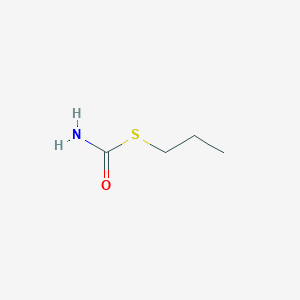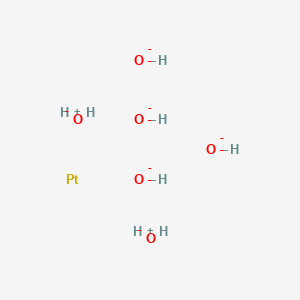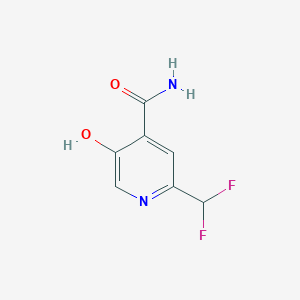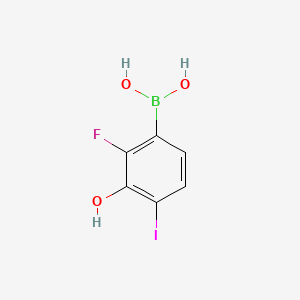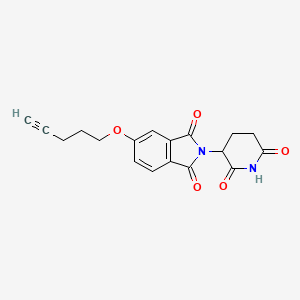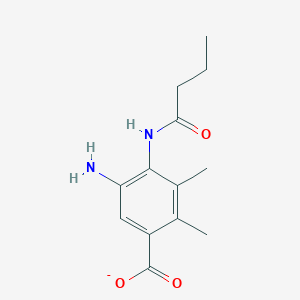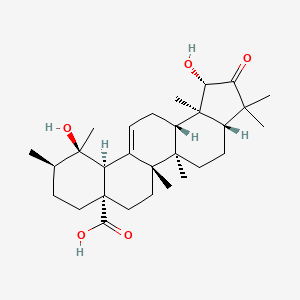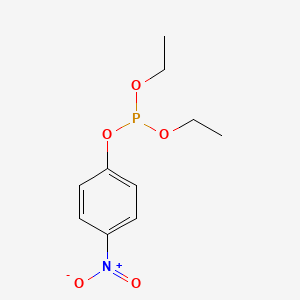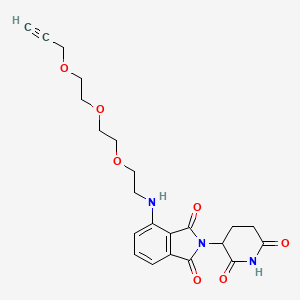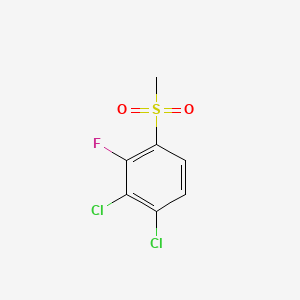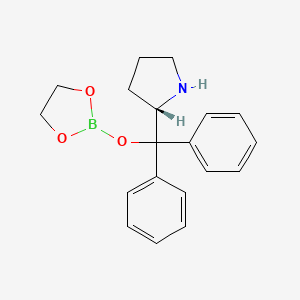
(S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring and a boronate ester group
Méthodes De Préparation
The synthesis of (S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine typically involves the reaction of a pyrrolidine derivative with a boronate ester. The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
(S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The pyrrolidine ring can participate in substitution reactions, often facilitated by the presence of the boronate ester group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of (S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The boronate ester group can form reversible covalent bonds with active site residues, modulating the activity of the target enzyme or receptor. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effect .
Comparaison Avec Des Composés Similaires
(S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine can be compared with other similar compounds, such as:
®-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.
2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine: Without the chiral center, this compound may have different reactivity and applications.
Boronate esters: Other boronate esters with different substituents can be compared in terms of their reactivity and applications.
Propriétés
Formule moléculaire |
C19H22BNO3 |
|---|---|
Poids moléculaire |
323.2 g/mol |
Nom IUPAC |
(2S)-2-[1,3,2-dioxaborolan-2-yloxy(diphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C19H22BNO3/c1-3-8-16(9-4-1)19(18-12-7-13-21-18,17-10-5-2-6-11-17)24-20-22-14-15-23-20/h1-6,8-11,18,21H,7,12-15H2/t18-/m0/s1 |
Clé InChI |
KKQJUNDZGUCWKN-SFHVURJKSA-N |
SMILES isomérique |
B1(OCCO1)OC([C@@H]2CCCN2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
B1(OCCO1)OC(C2CCCN2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


